

# Spectroscopic and Spectrometric Characterization of Tetraheptylammonium Iodide: A Technical Guide

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## Compound of Interest

Compound Name: *tetraheptylazanium iodide*

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This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for tetraheptylammonium iodide ( $C_{28}H_{60}IN$ ). The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and quality control of tetraheptylammonium iodide in research and development settings.

## Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for tetraheptylammonium iodide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  NMR Spectroscopic Data for Tetraheptylammonium Iodide

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.25	Triplet	8H	$\alpha$ -CH <sub>2</sub> (N-CH <sub>2</sub> )
~1.65	Multiplet	8H	$\beta$ -CH <sub>2</sub>
~1.30	Multiplet	32H	$\gamma$ , $\delta$ , $\epsilon$ , $\zeta$ -CH <sub>2</sub>
~0.89	Triplet	12H	$\omega$ -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Instrument: 400 MHz NMR Spectrometer.[\[1\]](#)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for Tetraheptylammonium Iodide

Chemical Shift (ppm)	Assignment
~58	$\alpha$ -CH <sub>2</sub> (N-CH <sub>2</sub> )
~31	CH <sub>2</sub>
~29	CH <sub>2</sub>
~26	CH <sub>2</sub>
~22	CH <sub>2</sub>
~14	$\omega$ -CH <sub>3</sub>

Note: This is a predicted spectrum based on the analysis of similar long-chain quaternary ammonium salts. Experimental data was not available in the cited sources.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Tetraheptylammonium Iodide

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955 - 2925	Strong	C-H stretch (asymmetric, CH <sub>3</sub> & CH <sub>2</sub> )
2870 - 2855	Strong	C-H stretch (symmetric, CH <sub>3</sub> & CH <sub>2</sub> )
1465	Medium	C-H bend (scissoring, CH <sub>2</sub> )
1375	Medium	C-H bend (symmetric, CH <sub>3</sub> )
~1100 - 900	Medium-Strong	C-N stretch

Note: The spectrum is dominated by the absorptions of the long alkyl chains. The C-N stretching vibration is characteristic of the quaternary ammonium cation.

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Tetraheptylammonium Iodide

m/z	Ion
410.5	[M-I] <sup>+</sup> (Tetraheptylammonium cation)
127	I <sup>-</sup>

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI).[\[2\]](#)[\[3\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic and spectrometric data are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of tetraheptylammonium iodide is dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.[\[1\]](#)

- $^1\text{H}$  NMR Acquisition:
  - A standard proton NMR pulse sequence is utilized.
  - The spectral width is set to cover the range of 0-10 ppm.
  - A sufficient number of scans (typically 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
  - The relaxation delay is set to 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled  $^{13}\text{C}$  NMR experiment is performed.
  - The spectral width is set to cover the range of 0-70 ppm to focus on the aliphatic region.
  - A larger number of scans are required compared to  $^1\text{H}$  NMR to obtain a good signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Approximately 1-2 mg of tetraheptylammonium iodide is finely ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
  - A background spectrum of the empty sample compartment is recorded.
  - The KBr pellet containing the sample is placed in the sample holder.
  - The IR spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

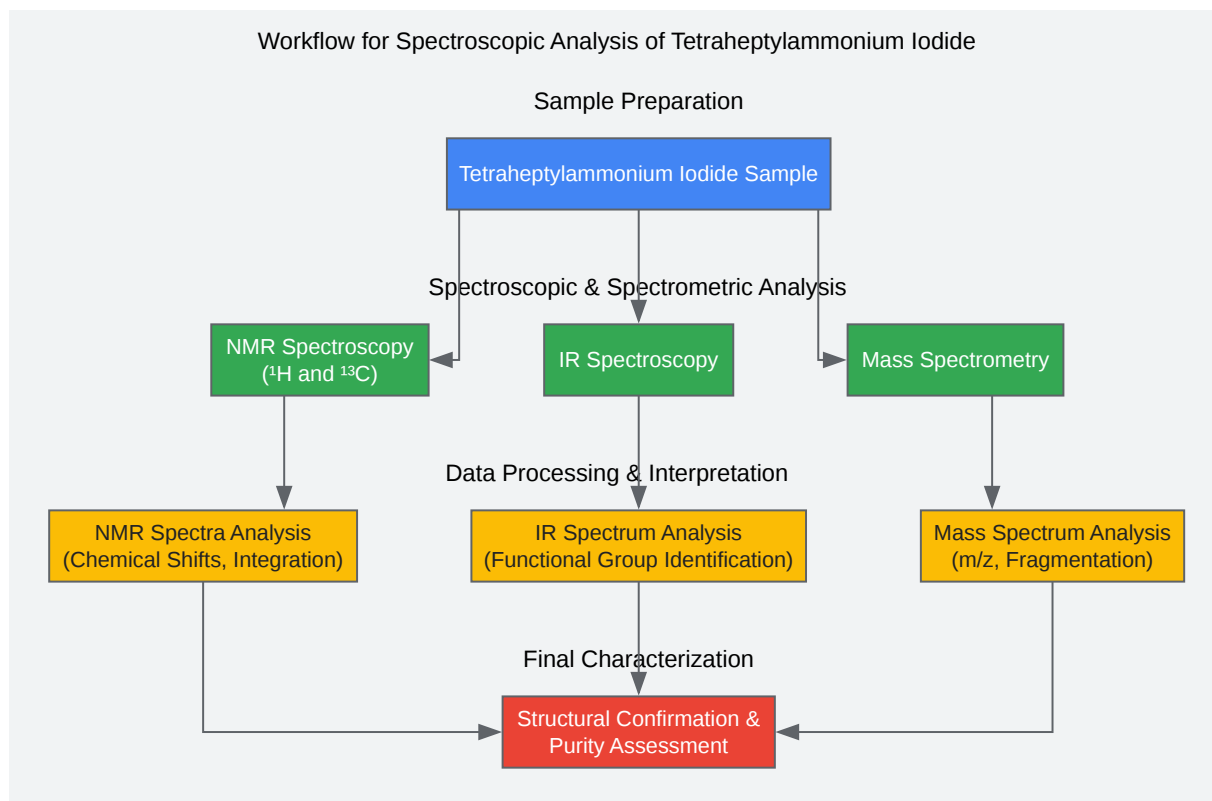
- Multiple scans are averaged to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of tetraheptylammonium iodide is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is recommended for this ionic compound.
- Data Acquisition:
  - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
  - The mass spectrometer is operated in positive ion mode to detect the tetraheptylammonium cation ( $[M-I]^+$ ) and in negative ion mode to detect the iodide anion ( $I^-$ ).
  - The mass-to-charge ratio ( $m/z$ ) is scanned over a relevant range (e.g., 100-500 amu).

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of tetraheptylammonium iodide.



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Caption: Logical workflow for the analysis of tetraheptylammonium iodide.

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